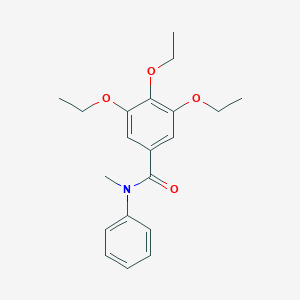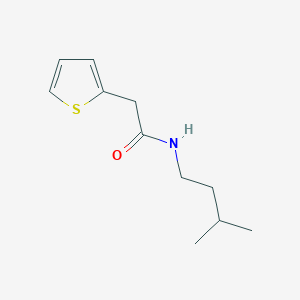
3,4,5-triethoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-methyl-N-phenylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of three ethoxy groups attached to a benzene ring, along with a methyl and phenyl group attached to an amide functional group.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
The synthesis of 3,4,5-triethoxy-N-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and N-methyl-N-phenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acid chloride.
Amidation: The acid chloride is then reacted with N-methyl-N-phenylamine to form the desired amide product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
3,4,5-triethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or thiols replace the ethoxy groups, forming new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
3,4,5-triethoxy-N-methyl-N-phenylbenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide and 3,4,5-triethoxy-N-methyl-N-tolylbenzamide share structural similarities but differ in their substituents.
Uniqueness: The presence of ethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-5-23-17-13-15(14-18(24-6-2)19(17)25-7-3)20(22)21(4)16-11-9-8-10-12-16/h8-14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBGBENBFGOABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-FLUOROPHENYL)-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B5608891.png)
![N-(2-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5608903.png)


methanone](/img/structure/B5608931.png)
![N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5608934.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methylphenoxy)piperidine](/img/structure/B5608938.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5608947.png)
![5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B5608952.png)
![N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)
![4-(Morpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![3-(2-CHLOROPHENYL)-11-(4-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5608974.png)
![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)
